N-methyl-5,6,7,8-tetrahydroquinolin-4-amine
Overview
Description
“N-methyl-5,6,7,8-tetrahydroquinolin-4-amine” is a chemical compound with the molecular weight of 162.23 . It is also known by its IUPAC name, N-methyl-5,6,7,8-tetrahydroquinolin-4-amine .
Molecular Structure Analysis
The InChI code for “N-methyl-5,6,7,8-tetrahydroquinolin-4-amine” is 1S/C10H14N2/c1-11-9-6-7-12-10-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3,(H,11,12) . This code provides a specific textual representation of the molecule’s structure.Scientific Research Applications
Antiproliferative Activity in Cancer Research
This compound has been tested for its antiproliferative activity against various cancer cell lines, including human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H). The studies aim to understand how the compound affects cell cycle phases and induces mitochondrial membrane depolarization and cellular ROS production, particularly in A2780 cells .
Chiral Synthesis in Pharmaceutical Development
The chirality of molecules like N-methyl-5,6,7,8-tetrahydroquinolin-4-amine is crucial in pharmaceuticals. The synthesis of chiral compounds using this molecule as a building block can lead to the development of drugs with specific recognition processes based on the formation of multiple hydrogen bonds and CH-π interactions .
Schiff Base Formation
In synthetic organic chemistry, the primary amine group of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine can be utilized to form Schiff bases. These bases are significant intermediates in the synthesis of various organic compounds, and their formation is carried out under controlled conditions to avoid by-product formation .
Bactericidal Activity Studies
Derivatives of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine have shown moderate activities against S. aureus in bactericidal activity studies. This suggests potential applications in developing new antibacterial agents .
Synthesis of Pyrimido[4,5-b]-quinoline Derivatives
The compound is used in the synthesis of pyrimido[4,5-b]-quinoline derivatives, which are important in medicinal chemistry for their potential therapeutic properties .
Development of Focused Small Molecule Libraries
N-methyl-5,6,7,8-tetrahydroquinolin-4-amine is used in the development of focused small molecule libraries. These libraries are essential for drug discovery, allowing researchers to screen a wide range of compounds for biological activity .
Safety and Hazards
Mechanism of Action
Target of Action
It has been found to exhibit significant antiproliferative activity against various cancer cell lines , suggesting that it may interact with cellular targets involved in cell proliferation and survival.
Mode of Action
It is known that the compound’s stereochemistry can significantly impact its biological effect . This suggests that the compound may interact with its targets in a stereo-specific manner, leading to changes in cellular processes.
Result of Action
N-methyl-5,6,7,8-tetrahydroquinolin-4-amine has been found to exhibit significant antiproliferative activity against various cancer cell lines . The most active compound, ®-5a, was able to affect cell cycle phases and induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells . These effects suggest that the compound may induce cell death through mechanisms such as apoptosis.
properties
IUPAC Name |
N-methyl-5,6,7,8-tetrahydroquinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-9-6-7-12-10-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFXOHUERSGRGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2CCCCC2=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.